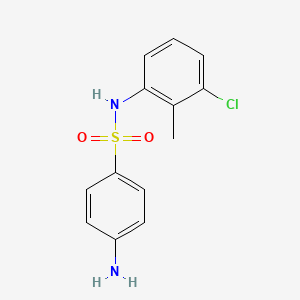

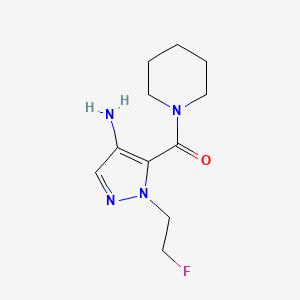

![molecular formula C22H29N5O3S B2570851 N-(3-acetamidophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898459-94-4](/img/structure/B2570851.png)

N-(3-acetamidophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .Molecular Structure Analysis

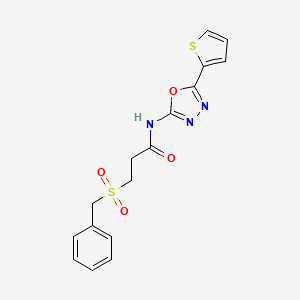

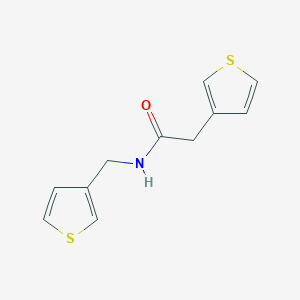

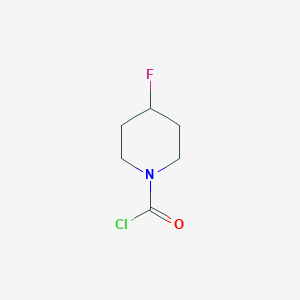

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of the cyclopenta[d]pyrimidin-4-yl group suggests that the molecule may have a cyclic structure .Chemical Reactions Analysis

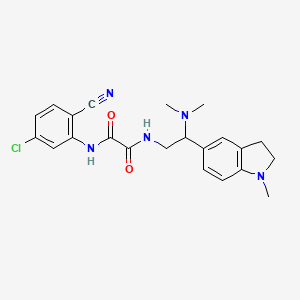

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetamidophenyl group could potentially undergo acylation or nucleophilic substitution reactions . The dimethylamino group could act as a base, accepting a proton to form a positively charged ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications

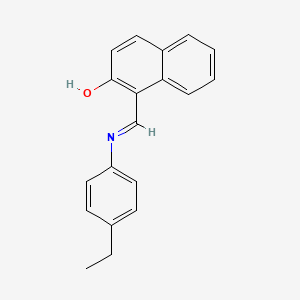

Heterocyclic Derivatives and Structural Analysis

Compounds with heterocyclic derivatives, akin to the queried chemical structure, have been studied for their formation and structural characteristics. For example, the formation and X-ray structure determination of related compounds have been reported, indicating the importance of structural analysis in understanding the chemical properties and potential applications of such molecules (J. Banfield, G. Fallon, & B. M. Gatehouse, 1987).

Antimicrobial Activity

Research into compounds incorporating moieties similar to those in the query shows significant antimicrobial activities. Studies on new heterocycles incorporating various moieties have demonstrated their potential as antimicrobial agents, highlighting the role of complex organic compounds in developing new therapeutics (S. Bondock, Ramy Rabie, H. Etman, & A. Fadda, 2008).

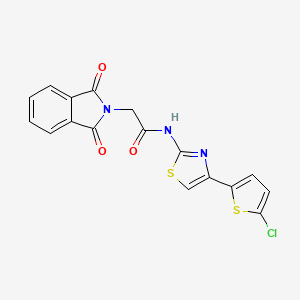

Radiosynthesis for Imaging

The radiosynthesis of compounds for imaging, particularly in positron emission tomography (PET), is another area of application. Compounds with structural elements similar to the query have been used in the development of selective radioligands, illustrating the intersection of chemistry and medical imaging technologies (F. Dollé, F. Hinnen, Annelaure Damont, et al., 2008).

Novel Therapeutic Applications

The exploration of novel therapeutic applications, including anticonvulsant and antimicrobial activities, is a significant area of research. The synthesis of derivatives and evaluation of their biological activities underline the potential of complex compounds in contributing to the development of new drugs and therapeutic strategies (H. Severina, O. Skupa, N. Voloshchuk, & V. Georgiyants, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. It could also be harmful or toxic if ingested, inhaled, or comes into contact with skin .

Future Directions

properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3S/c1-15(28)23-16-7-4-8-17(13-16)24-20(29)14-31-21-18-9-5-10-19(18)27(22(30)25-21)12-6-11-26(2)3/h4,7-8,13H,5-6,9-12,14H2,1-3H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGQKHVAPAETMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide](/img/structure/B2570774.png)

![3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2570780.png)

![(E)-N-[(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2570781.png)

![1-[[5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B2570789.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2570790.png)